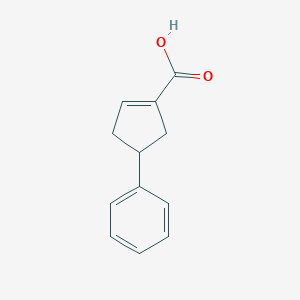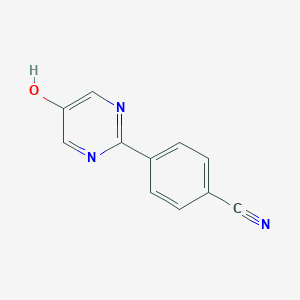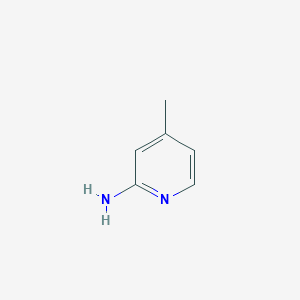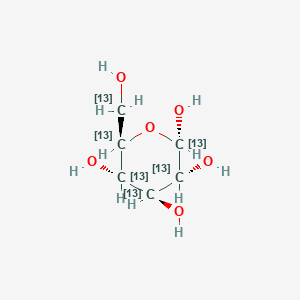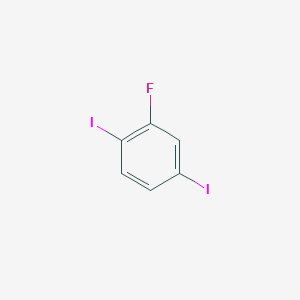![molecular formula C11H12O3 B118660 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one CAS No. 63740-97-6](/img/structure/B118660.png)
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one, also known as 1-(1,3-benzodioxol-5-yl)-1-butanone, is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is typically stored at room temperature and is available in solid form .
Synthesis Analysis
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one involves the reaction of 1,2-methylenedioxybenzene with n-butyric anhydride in the presence of boron trifluoride diethyl etherate . The reaction is carried out at -5°C for 3.25 hours . After the reaction, the mixture is quenched with sodium acetate solution, and the organic layer is separated and washed with 5% NaOH . The crude product is then purified by column chromatography to yield the desired compound .Molecular Structure Analysis
The InChI code for 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is 1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is a solid at room temperature . It has a molecular weight of 192.21 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . The compound has a Log Po/w (iLOGP) of 2.34, indicating its lipophilicity . It has a water solubility of 0.646 mg/ml .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives : A study by Cui Yan-fang (2007) describes the synthesis of olefinic isomer products containing 1,4-dicarbonyl groups starting from 1-(benzodioxol-5-yl) ethanone. This research highlights the compound's utility in creating novel derivatives through carbon-carbon double-bond-forming reactions Cui Yan-fang (2007).
Natural Product Isolation : Singh et al. (2009) isolated new lignans from Phyllanthus amarus, one of which includes a benzo[d][1,3]dioxol-5-yl-methyl derivative. This demonstrates the presence and importance of this functional group in natural products Manju Singh, N. Tiwari, K. Shanker, R. K. Verma, A. Gupta, M. M. Gupta (2009).
Organoselenium Compound Synthesis : Nagpal et al. (2015) reported the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole, showing the compound's relevance in developing organoselenium chemistry Yogesh Nagpal, Rajeev Kumar, K. Bhasin (2015).
Antimicrobial Activity Evaluation : Research by Umesha and Basavaraju (2014) involved synthesizing benzo[d][1,3]dioxole gathered pyrazole derivatives and evaluating their antimicrobial activities, indicating the compound's potential in medicinal chemistry B. Umesha, Y. Basavaraju (2014).
Structural Elucidation in Crystallography : A study by Naveen et al. (2018) focused on the structural elucidation of a novel pyrazole derivative containing benzo[d][1,3]dioxol-5-yl, contributing to the understanding of molecular interactions in crystal structures S. Naveen, K. Kumara, A. D. Kumar, K. Kumar, N. K. Lokanath (2018).
Application in Photoinitiators : Kumbaraci et al. (2012) explored the use of a benzo[d][1,3]dioxole derivative in photochemically masked one-component Type II photoinitiators for free radical polymerization, demonstrating its application in polymer chemistry Volkan Kumbaraci, B. Aydoğan, N. Talinli, Y. Yagcı (2012).
Synthesis and Evaluation of Anti-Cancer Activity : A study by Wu et al. (2017) synthesized benzo[d][1,3]dioxoles-fused 1,4-thiazepines and evaluated their anti-proliferative activities, showcasing the compound's potential in cancer research Liqiang Wu, Xiaojuan Yang, Qiujv Peng, Guangfei Sun (2017).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, avoiding ingestion, inhalation, and contact with skin and eyes .
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZZIUFGVJOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473093 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one | |
CAS RN |
63740-97-6 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
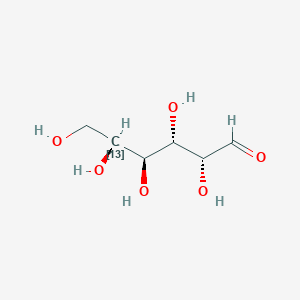
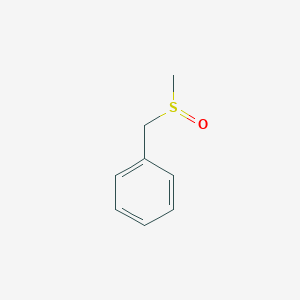
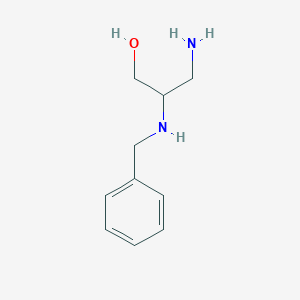
![(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol](/img/structure/B118582.png)
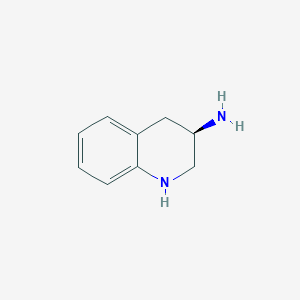
![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)
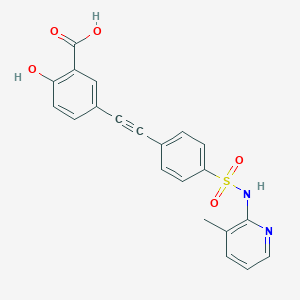
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
